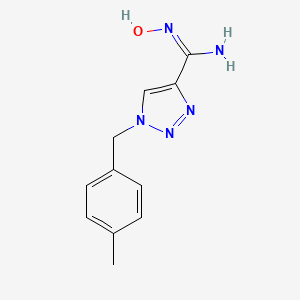
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride, also known as L690,330, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of piperazine derivatives and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Researchers have explored the synthesis and reactions of various substituted pyrazines and piperazines, providing a foundational understanding of their chemical properties. For instance, studies on the synthesis of different disubstituted pyrazine monoxides and their reactions have laid the groundwork for further chemical manipulations of similar compounds, including "1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride" (Ohta, Akita, & Hara, 1979). This research is crucial for developing new chemical entities with potential applications in drug development and material science.
Molecular Structure and Spectroscopy
The study of the molecular structure, hydrogen bonding, and spectroscopic properties of N,N'-dimethylpiperazine betaines and their hydrohalides is vital. Such research provides insights into the structural and electronic characteristics of piperazine derivatives, which are essential for designing molecules with desired properties (Dega-Szafran et al., 2002). Understanding these properties can lead to the development of novel materials or pharmaceuticals with specific functions.
Environmental Science and Herbicide Activity
Research into the degradation of chlorotriazine pesticides by sulfate radicals highlights the environmental relevance of piperazine derivatives (Lutze et al., 2015). This work is pivotal for understanding the environmental fate of such compounds and developing strategies for mitigating their impact on water quality.
Marine Natural Products
The isolation of new chlorinated metabolites from marine sponges, including compounds structurally related to "1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride," underscores the importance of natural products research (Dumdei et al., 1997). Such studies can lead to the discovery of novel molecules with potential applications in drug discovery and development.
Material Science and Foam Production
Investigations into the use of 1,4-dimethylpiperazine as a substitute catalyst in polyurethane foam production demonstrate the material science applications of piperazine derivatives (Samarappuli & Liyanage, 2018). This research contributes to the development of more efficient and environmentally friendly production processes for industrial materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,3-dimethylbutyl)-4-propan-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-12(2)15-10-8-14(9-11-15)7-6-13(3,4)5;;/h12H,6-11H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRJAYMUXFNASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(C)(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2881652.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)



![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)
![3-[(4-Methylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2881663.png)
![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)
![Tert-butyl N-[[1-[1-(2-chloropropanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B2881665.png)
![furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2881667.png)
